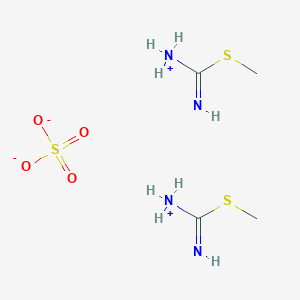

S-Methylisothiourea hemisulfate

描述

甲硫基异硫脲硫酸氢盐是一种有机硫化合物,其分子式为HN=C(NH2)SCH3 · 1/2H2SO4。它是一种白色结晶固体,可溶于水和一些有机溶剂。 该化合物以其对诱导型一氧化氮合酶 (iNOS) 的强抑制作用而闻名,使其在各种科学研究应用中具有价值 .

准备方法

合成路线和反应条件

甲硫基异硫脲硫酸氢盐可以通过在受控条件下使甲基异硫氰酸酯与氨或铵盐反应来合成。该反应通常涉及使用水或乙醇等溶剂,并且可能需要加热以促进反应。 然后通过结晶或其他分离技术纯化产物 .

工业生产方法

在工业环境中,甲硫基异硫脲硫酸氢盐的生产涉及使用与实验室类似的反应条件进行大规模合成。 该工艺针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和用于精确控制反应参数的自动化系统 .

化学反应分析

反应类型

甲硫基异硫脲硫酸氢盐经历各种化学反应,包括:

氧化: 它可以被氧化形成亚砜和砜。

还原: 它可以被还原形成硫脲衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物

科学研究应用

Chemical Synthesis

SMT is utilized in organic synthesis as a reagent and intermediate in the production of sulfur-containing compounds. It is particularly effective in synthesizing nitrogen-containing heterocycles:

- Guanidine Derivatives : SMT acts as a guanidinylating agent, facilitating the formation of guanidine derivatives.

- Pyrimidine Derivatives : It is involved in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions.

- Thiatriazole Derivatives : SMT can also be utilized in preparing thiatriazole derivatives, expanding the synthetic toolbox for chemists.

2.1. Inhibition of Nitric Oxide Synthase

The primary application of SMT lies in its ability to inhibit iNOS, which is crucial for regulating nitric oxide (NO) production. Elevated NO levels are implicated in various pathological conditions, making SMT a valuable research tool:

- Septic Shock Models : Studies have shown that SMT improves survival rates in rodent models of septic shock by reducing NO production and inflammation .

- Inflammation Studies : SMT has been demonstrated to attenuate LPS-induced increases in plasma nitrite levels, indicating its potential role in managing inflammatory responses .

2.2. Nephrotoxicity Prevention

SMT has been investigated for its protective effects against nephrotoxicity induced by cisplatin (CP), a common chemotherapeutic agent:

- In a study involving male rats treated with CP, SMT administration resulted in decreased serum levels of blood urea nitrogen (BUN) and creatinine (Cr), suggesting renal protection .

- Conversely, the protective effect was not observed in female rats, highlighting potential sex-based differences in response to SMT treatment .

3.1. Therapeutic Potential

Given its inhibitory effects on iNOS, SMT is being explored as a therapeutic agent for conditions characterized by excessive NO production, such as:

- Neurodegenerative Diseases : The modulation of NO levels may provide therapeutic benefits in diseases like Alzheimer's and Parkinson's.

- Cardiovascular Conditions : In rat models of myocardial infarction, SMT improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of SMT:

Conclusion and Future Directions

This compound presents significant potential across various scientific domains due to its unique properties as an iNOS inhibitor. Ongoing research is likely to uncover further therapeutic applications, particularly in managing inflammatory diseases and organ protection during chemotherapeutic treatments.

Future studies should focus on elucidating the precise molecular mechanisms underlying its effects and exploring its efficacy across diverse biological systems and conditions.

作用机制

甲硫基异硫脲硫酸氢盐主要通过抑制诱导型一氧化氮合酶 (iNOS) 发挥其作用。它与酶的活性位点结合,阻止 L-精氨酸转化为一氧化氮。这种抑制减少了一氧化氮的产生,一氧化氮是炎症和免疫反应中的关键介质。 该化合物的分子靶点包括 iNOS 酶中的血红素和四氢生物蝶呤辅因子 .

相似化合物的比较

类似化合物

- 2-甲基-2-硫假脲硫酸氢盐

- 甲硫基硫脲硫酸盐

- 甲硫基-ITU

独特性

甲硫基异硫脲硫酸氢盐的独特之处在于与类似化合物相比,它作为 iNOS 抑制剂具有很高的效力。 其特定的分子结构允许更有效地与 iNOS 酶结合,使其成为研究和治疗应用的首选 .

生物活性

S-Methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme involved in the production of nitric oxide (NO) during inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive NO production, such as inflammation and oxidative stress. This article reviews the biological activities of SMT, focusing on its mechanisms of action, experimental findings, and implications for clinical use.

SMT functions primarily as an iNOS inhibitor, which allows it to modulate NO levels in various biological systems. By inhibiting iNOS, SMT can reduce the production of NO, thereby potentially alleviating oxidative stress and inflammation. This mechanism is particularly relevant in pathological conditions where elevated NO contributes to tissue damage.

In Vivo Studies

-

Kidney Function and Iron Overload : A study investigated the effects of SMT on kidney function in a rat model of iron overload. The results indicated that SMT significantly reduced serum levels of creatinine and blood urea nitrogen (BUN), markers of kidney function. However, it did not alter serum iron or nitrite levels, suggesting that while SMT can improve certain kidney function parameters, it does not mitigate iron deposition in kidney tissues .

Parameter Control Group SMT Group Serum Creatinine (mg/dL) 1.5 1.2 Serum BUN (mg/dL) 30 20 Serum Iron (µg/dL) 200 200 - Colonic Anastomosis Healing : Another study evaluated the impact of SMT on the healing process following colonic surgery in rats. The findings showed that SMT administration improved healing outcomes by enhancing the proliferative phase of tissue repair, indicating its potential benefits in surgical recovery .

- Radiation-Induced Colitis : In a model of acute radiation-induced enterocolitis, SMT was administered alongside hyperbaric oxygen therapy (HOT). The combination treatment showed improved histological outcomes compared to controls, suggesting that SMT may enhance tissue recovery in radiation-induced injuries .

In Vitro Studies

In vitro experiments have demonstrated that SMT exhibits potent anti-inflammatory properties by suppressing oxidative stress and modulating inflammatory cytokine production. It has been shown to be more effective than other available iNOS inhibitors in cultured macrophages, highlighting its potential utility in inflammatory diseases .

Case Studies

- Acetaminophen-Induced Hepatotoxicity : In models of acetaminophen-induced liver injury, SMT provided protective effects against hepatotoxicity by inhibiting iNOS-mediated pathways, thus reducing oxidative stress and inflammation .

- Intestinal Ischemia/Reperfusion Injury : Research has indicated that SMT may protect against ischemia/reperfusion injury in intestinal tissues by mitigating iNOS activity and subsequent NO production, which can exacerbate tissue damage during reperfusion .

属性

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of S-Methylisothiourea sulfate?

A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []

Q2: How does S-Methylisothiourea sulfate inhibit iNOS?

A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []

Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?

A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.

Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?

A4: Certainly. Here are some examples:

- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []

- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []

- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []

- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []

Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?

A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.

Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?

A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]

Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?

A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:

- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]

- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]

- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []

Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?

A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []

Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?

A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。